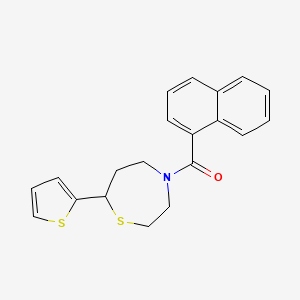

Naphthalen-1-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

naphthalen-1-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NOS2/c22-20(17-8-3-6-15-5-1-2-7-16(15)17)21-11-10-19(24-14-12-21)18-9-4-13-23-18/h1-9,13,19H,10-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRDITKWJQAULY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic synthesis techniques. One common method includes the following steps:

Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Thiophene Ring: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.

Formation of the Methanone Linkage: This can be done through Friedel-Crafts acylation, where the naphthalene ring is acylated using an acyl chloride in the presence of a Lewis acid like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed on the methanone group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, nitric acid.

Major Products

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced forms of the methanone group.

Substitution: Halogenated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

Chemistry

In chemistry, Naphthalen-1-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure can contribute to the design of novel polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs primarily belong to the naphthalen-1-yl methanone family, which are frequently modified with heterocyclic or fluorinated substituents. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Naphthalen-1-yl Methanone Derivatives

Key Observations :

Substituent Effects: The target compound’s thiophene-thiazepane system contrasts with fluorinated alkyl/aryl groups in EG-2201 and FUB-JWH-016. The 1,4-thiazepane ring’s flexibility could improve receptor binding kinetics compared to rigid carbazole (EG-2201) or indole (FUB-JWH-018) cores .

Synthetic Accessibility: The target compound likely requires multi-step synthesis, including thiazepane ring formation and subsequent coupling to naphthalen-1-ylmethanone. This contrasts with simpler acetylated derivatives like 1-(naphthalen-2-yl)ethanone, which is synthesized in 97% yield via direct acylation .

Biological Implications: Fluorinated analogs (e.g., FUB-JWH-018) exhibit high affinity for cannabinoid receptors due to fluorine’s electronegativity and metabolic stability. The target compound’s thiophene-thiazepane system may instead favor interactions with sulfur-recognizing enzymes or ion channels .

Research Findings and Data

Spectral Data :

- 1-(Naphthalen-2-yl)ethanone (): $ ^1H $-NMR (CDCl$ _3 $): δ 2.71 (s, 3H, CH$ _3 $), 7.54–8.45 (aromatic H) . Comparable naphthalen-1-yl derivatives () show distinct shifts for methanolic protons (δ 1.44–1.81 ppm) and aromatic systems, highlighting substituent-dependent electronic effects .

Stability and Reactivity :

- Thiophene’s aromaticity and thiazepane’s ring strain may confer oxidative stability compared to fluorinated analogs, which are prone to defluorination in vivo .

Biological Activity

Naphthalen-1-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that combines several bioactive moieties, including naphthalene, thiophene, and thiazepane. This unique structure suggests potential pharmacological properties that warrant investigation into its biological activity. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiazepane Ring : The thiazepane structure is synthesized through cyclization reactions involving suitable precursors under acidic conditions.

- Attachment of the Thiophene Ring : This is achieved via palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

- Introduction of the Naphthalene Ring : The final step usually involves Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst.

Anticancer Properties

Research indicates that compounds with naphthalene moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

A study highlighted that a related naphthalene-substituted compound demonstrated remarkable in vitro cytotoxic activity against MDA-MB-231 breast cancer cells by arresting the cell cycle and inducing apoptosis . The mechanism involved modulation of cell cycle phases, particularly reducing the G1 phase population while increasing S phase cells .

The biological activity of this compound may involve several mechanisms:

- Interaction with Enzymes and Receptors : The thiazepane ring can interact with neurotransmitter receptors, potentially influencing central nervous system activities.

- DNA Intercalation : The naphthalene and thiophene rings may intercalate with DNA, disrupting replication and transcription processes.

- Membrane Disruption : These rings might also disrupt microbial cell membranes, contributing to antimicrobial properties.

Cytotoxicity Evaluation

A detailed evaluation was conducted on a related compound (6a), which exhibited significant cytotoxic effects on various cancer cell lines. In vitro assays showed that treatment with 6a led to a dose-dependent increase in apoptosis in MDA-MB-231 cells, confirming its potential as an anticancer agent .

Table 1: Cytotoxic Effects of Compound 6a on MDA-MB-231 Cells

| Treatment Concentration (μM) | % Cell Viability | Apoptosis Induction |

|---|---|---|

| 0 | 100% | 0% |

| 1 | 39.14% | Early & Late Apoptosis |

| 5 | 20% | Increased Apoptosis |

Toxicity Assessment

Acute toxicity assays indicated that compound 6a at a dosage of 20 mg/kg did not exhibit significant toxicity to major organs in mice, suggesting a favorable safety profile for further development as an anticancer therapeutic .

Q & A

Q. What are the standard synthetic routes for Naphthalen-1-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazepane ring via cyclization of precursors like 2-aminoethanethiol with ketones or chalcones under basic conditions (e.g., NaOH in ethanol) .

- Step 2 : Functionalization of the thiazepane core with naphthalene and thiophene groups via nucleophilic substitution or coupling reactions. Catalysts like Lewis acids (e.g., AlCl₃) and solvents (e.g., DMF) are critical for regioselectivity .

- Optimization : Reaction temperature (60–100°C), solvent polarity, and stoichiometric ratios are adjusted to enhance yields (>70%) and purity. HPLC or column chromatography is used for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., naphthalene aromatic protons at δ 7.5–8.5 ppm, thiophene protons at δ 6.8–7.2 ppm) and confirms ring substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ~407.1 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, bond angles, and torsional strain in the thiazepane ring .

Advanced Research Questions

Q. How can contradictions in reported biological activities of thiazepane derivatives be resolved?

Discrepancies often arise from:

- Structural variations : Minor substituent changes (e.g., fluorine vs. chlorine on aryl groups) alter binding affinities to targets like enzymes or GPCRs .

- Assay conditions : Varying cell lines (e.g., HEK293 vs. HeLa) or concentrations (IC₅₀ values from 1–50 μM) impact activity profiles .

- Methodology : Use standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., SPR for binding, in vitro cytotoxicity) to validate results .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding to targets (e.g., COX-2 or β-lactamases) using crystal structures from the PDB .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, highlighting key residues (e.g., Arg120 in COX-2) for mutagenesis studies .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design derivatives with enhanced potency .

Q. How do reaction mechanisms differ for functionalizing the thiazepane ring with electron-rich vs. electron-poor aryl groups?

- Electron-rich (e.g., thiophene) : Undergo electrophilic substitution at the α-position of the thiazepane sulfur, facilitated by Brønsted acids (e.g., H₂SO₄) .

- Electron-poor (e.g., nitroaryl) : Require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acid derivatives under inert atmospheres .

- Kinetic studies (e.g., Eyring plots) and isotopic labeling (²H/¹³C) clarify rate-determining steps and intermediates .

Methodological Challenges and Solutions

Q. What strategies improve the low yield of thiazepane ring formation?

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h and improves yields by 20–30% via enhanced thermal efficiency .

- Flow chemistry : Enables precise control of reagent mixing and temperature gradients, minimizing side products .

- Catalyst screening : Heterogeneous catalysts (e.g., zeolites) enhance regioselectivity in cyclization steps .

Q. How can researchers validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and oxidants (H₂O₂) for 48h, followed by LC-MS to identify degradation products (e.g., sulfoxide derivatives) .

- Plasma stability assays : Incubate with human plasma at 37°C and monitor intact compound levels via HPLC over 24h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.